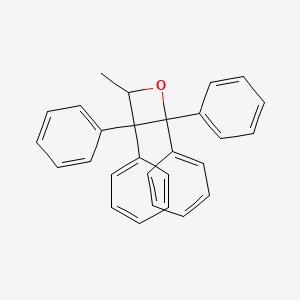
4-Methyl-2,2,3,3-tetraphenyloxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2,2,3,3-tetraphenyloxetane is an organic compound characterized by a four-membered oxetane ring substituted with four phenyl groups and one methyl group. This compound is part of the oxetane family, which is known for its unique ring structure and reactivity. Oxetanes have gained significant attention in medicinal chemistry and materials science due to their stability and potential for functionalization .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,2,3,3-tetraphenyloxetane typically involves cyclization reactions. One common method is the intramolecular etherification of appropriate precursors. For instance, the reaction of a suitable epoxide with a phenyl-substituted alcohol under acidic or basic conditions can lead to the formation of the oxetane ring . Another approach involves the Paternò–Büchi reaction, a [2+2] cycloaddition of carbonyl compounds with alkenes under UV light .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2,2,3,3-tetraphenyloxetane can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can open the oxetane ring, leading to the formation of alcohols or other reduced products.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃) can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl rings .
Wissenschaftliche Forschungsanwendungen
4-Methyl-2,2,3,3-tetraphenyloxetane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying ring strain and reactivity.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s stability and functionalization potential make it a candidate for drug development and delivery systems.
Wirkmechanismus
The mechanism of action of 4-Methyl-2,2,3,3-tetraphenyloxetane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby exerting biological effects. The specific pathways involved depend on the nature of the substituents and the conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,3-Tetraphenyloxetane: Lacks the methyl group, which can affect its reactivity and stability.
4-Methyl-2,2,3,3-tetrafluoroxetane: Substitution of phenyl groups with fluorine atoms can significantly alter its chemical properties.
2,2,3,3-Tetramethyloxetane: Substitution with methyl groups instead of phenyl groups results in different steric and electronic effects.
Uniqueness
4-Methyl-2,2,3,3-tetraphenyloxetane is unique due to the combination of its oxetane ring and phenyl substituents, which confer both stability and reactivity. The presence of the methyl group further enhances its chemical versatility, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
646505-38-6 |
|---|---|
Molekularformel |
C28H24O |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
4-methyl-2,2,3,3-tetraphenyloxetane |
InChI |
InChI=1S/C28H24O/c1-22-27(23-14-6-2-7-15-23,24-16-8-3-9-17-24)28(29-22,25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-22H,1H3 |
InChI-Schlüssel |
GUJMIPKRNAGZOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















